Fmoc-S-benzyl-L-cysteine chemical properties and structure
Fmoc-S-benzyl-L-cysteine chemical properties and structure
An In-Depth Technical Guide to Fmoc-S-benzyl-L-cysteine: Properties, Structure, and Application
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Bzl)-OH, is a pivotal amino acid derivative for chemists engaged in peptide synthesis and drug development.[1] Its unique structural features, particularly the S-benzyl protecting group, offer a distinct advantage in the strategic assembly of complex peptides. L-cysteine's intrinsic reactivity, owing to its sulfhydryl (-SH) side chain, necessitates robust protection during the iterative process of solid-phase peptide synthesis (SPPS) to prevent undesired side reactions like oxidation.[2][3] The benzyl group provides this protection with exceptional stability, setting it apart from more labile thiol protecting groups.[4] This guide offers a comprehensive overview of the chemical properties, structure, and strategic applications of Fmoc-Cys(Bzl)-OH for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Identity
Fmoc-S-benzyl-L-cysteine is composed of three primary moieties: the L-cysteine backbone, the base-labile N-α-Fmoc protecting group, and the acid-stable S-benzyl protecting group. The Fmoc group is essential for the temporary protection of the alpha-amino group during peptide chain elongation in SPPS and is readily removed under mild basic conditions, typically with piperidine.[2][5] The S-benzyl group, attached to the sulfur atom of the cysteine side chain, is a "permanent" protecting group that is stable to the repetitive base treatments for Fmoc removal and also to the mild acid (Trifluoroacetic acid - TFA) used for cleaving most other common side-chain protecting groups in the widely used Fmoc/tBu strategy.[2][4]
Caption: Molecular structure of Fmoc-S-benzyl-L-cysteine.
Table 1: Chemical Identity of Fmoc-S-benzyl-L-cysteine
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 53298-33-2 | [1][2][6] |
| Molecular Formula | C₂₅H₂₃NO₄S | [1][6] |
| Molecular Weight | 433.5 g/mol | [2][6] |
| IUPAC Name | (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [6] |
| Synonyms | Fmoc-L-Cys(Bzl)-OH, N-Fmoc-S-benzyl-L-cysteine | [1][6] |
| InChI Key | AKXYVGAAQGLAMD-QHCPKHFHSA-N |[2][6] |
Physicochemical Properties
The physical and chemical properties of Fmoc-Cys(Bzl)-OH are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data for Fmoc-S-benzyl-L-cysteine
| Property | Value | Source |
|---|---|---|
| Appearance | White solid/powder | [7] |
| Melting Point | 124-130 °C | [1] |
| Purity (HPLC) | ≥ 98-99% | [1][7] |
| Optical Rotation | -40.0 ± 2º | [1] |
| Storage Conditions | Store at 0-8 °C |[1] |
Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Cys(Bzl)-OH is in Fmoc-based SPPS, a cornerstone technique for producing synthetic peptides.[2] The Fmoc/tBu strategy is founded on the principle of orthogonality, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups are cleaved by a mild acid (TFA) in the final step.[2][3]
Orthogonality and the S-benzyl Group
Fmoc-Cys(Bzl)-OH holds a unique position within this strategy. The S-benzyl protecting group is exceptionally stable and is not cleaved by the standard TFA "cocktail" used to deprotect other side chains like tert-butyl (tBu) or trityl (Trt).[2][4] Its removal requires much harsher conditions, such as treatment with strong acids like hydrogen fluoride (HF).[2] This stability provides an additional layer of orthogonality, which is invaluable for complex synthetic schemes.
This property is particularly exploited in the synthesis of peptides containing multiple disulfide bonds.[2] For instance, a peptide can be synthesized with some cysteine residues protected by an acid-labile group (like Trt) and others by the S-benzyl group. The Trt groups can be selectively removed with TFA, allowing for the formation of the first disulfide bond. The peptide can be purified, and subsequently, the S-benzyl groups can be cleaved under harsh conditions to form a second, distinct disulfide bridge, enabling regioselective control over the final peptide structure.[2]
Caption: Workflow for incorporating Fmoc-Cys(Bzl)-OH in SPPS.
Key Experimental Protocols
N-α-Fmoc Group Deprotection
This step is performed iteratively to deprotect the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).[2]
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5-20 minutes.[8]
-
Drain the solution. A second treatment may be performed to ensure complete removal.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][9]
-
-
Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group, liberating the N-terminal amine.[9] Thorough washing is critical as residual base can neutralize the incoming activated amino acid and prevent efficient coupling.
Coupling of Fmoc-S-benzyl-L-cysteine
This protocol describes the formation of the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Fmoc-Cys(Bzl)-OH.
-
Reagents:
-
Fmoc-Cys(Bzl)-OH (3-5 equivalents)
-
Coupling/Activation Reagent (e.g., HBTU, 3-5 eq.)[8]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 eq.)
-
Solvent (DMF)
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH and the activation reagent (e.g., HBTU) in DMF.
-
Add the base (DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test).[8] A negative test indicates a complete reaction.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF and Dichloromethane (DCM).
-
-
Causality: HBTU, in the presence of a base, converts the carboxylic acid of Fmoc-Cys(Bzl)-OH into a highly reactive OBt-ester, which readily reacts with the free amine on the peptide-resin to form a stable amide bond.[9] Using an excess of reagents drives the reaction to completion.
Final Cleavage and S-benzyl Deprotection
The stability of the S-benzyl group necessitates a dedicated, rigorous deprotection step after the standard TFA cleavage.
-
Standard Cleavage (for other protecting groups):
-
Reagent: TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS).
-
Procedure: Treat the peptide-resin with the TFA cocktail for 2-4 hours. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, but will leave the S-benzyl group intact.[2][4]
-
-
S-benzyl Group Deprotection:
-
Warning: This procedure often requires strong, hazardous acids like Hydrogen Fluoride (HF) and should only be performed by trained personnel with specialized equipment.
-
Reagent: Anhydrous HF, often with scavengers like anisole or cresol.
-
Procedure: The peptide, containing the S-benzyl protected cysteine, is treated with liquid HF at low temperature (e.g., 0 °C) for approximately 1 hour.
-
-
Causality: The S-benzyl bond is resistant to cleavage by TFA but susceptible to protonolysis by a much stronger acid like HF. Scavengers are crucial to trap the resulting benzyl cation, preventing it from reacting with other nucleophilic residues in the peptide (e.g., tryptophan, methionine).[2]
Challenges and Considerations
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during base-mediated activation for coupling.[9] This is particularly problematic when using reagents like HBTU/DIPEA. To mitigate this, using coupling reagents that operate under more neutral/acidic conditions (e.g., DIC/Oxyma) or minimizing the pre-activation time is recommended.
-
Side Reactions: For peptides with a C-terminal cysteine, a side reaction involving the elimination of the protected thiol and subsequent addition of piperidine can occur, forming a 3-(1-piperidinyl)alanine byproduct.[3][10] Using sterically bulky resins like 2-chlorotrityl chloride resin can help minimize this issue.
Conclusion
Fmoc-S-benzyl-L-cysteine is a specialized but indispensable tool in the arsenal of peptide chemists. Its defining feature—the robust S-benzyl protecting group—provides an essential level of orthogonal protection that is critical for the regioselective synthesis of complex peptides, particularly those with multiple disulfide bridges.[2][4] While its use requires a final, harsh deprotection step, the strategic control it affords makes it a valuable building block for advancing research in drug discovery, protein engineering, and chemical biology.[1]
References
- Benchchem. Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. Fmoc-S-benzyl-L-cysteine | 53298-33-2.
- Chem-Impex. Fmoc-S-benzyl-L-cysteine.
- PubChem. Fmoc-S-benzyl-L-cysteine | C25H23NO4S | CID 11750859.
- CDH Fine Chemical. FMOC-S-Benzyl-L-Cysteine (FMOC-L-Cys(BZL)-OH).
- Chem-Impex. Fmoc-S-4-methoxybenzyl-L-cysteine.
- Fisher Scientific.
- ResearchGate. a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- PubMed. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
- Chemical Society Reviews (RSC Publishing).
- Otto Chemie Pvt. Ltd. Fmoc-S-benzyl-L-cysteine, 98% - 53298-33-2.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
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- 1. chemimpex.com [chemimpex.com]
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